molecular formula C15H14N2O3S B2628597 N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)furan-2-carboxamide CAS No. 864925-32-6

N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)furan-2-carboxamide

Cat. No. B2628597
CAS RN: 864925-32-6
M. Wt: 302.35
InChI Key: UVKCOEIXIUQWNT-FOCLMDBBSA-N
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Description

“N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)furan-2-carboxamide” is a compound that falls under the category of benzothiazoles . Benzothiazoles are important heterocyclic compounds that exhibit a wide range of biological activities .


Synthesis Analysis

The synthesis of benzothiazoles involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . A variety of methods have been used to prepare N-aryl or N-heteryl cyanoacetamides, which are considered one of the most important precursors for heterocyclic synthesis .


Molecular Structure Analysis

The molecular structure of this compound includes a benzothiazole ring, which contains sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .


Chemical Reactions Analysis

The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . Bondock and co-workers reported that the reaction of the active methylene moiety of N-(benzothiazol-2-yl)-2-cyanoacetamide with phenyl isothiocyanate yielded a non-isolable intermediate potassium sulphide salt .

Scientific Research Applications

Detection of Mercury (II) Ions

This compound has been used as a chemosensor for the rapid and selective detection of mercury (II) ions in water . The chemosensor turns blue when reacted with mercury (II) ions due to the formation of a 2:1 coordination complex . The limit of detection (LOD) of Hg 2+ was 9.45 nM (1.8 ppb) which satisfies the maximum allowable Hg 2+ concentration in drinking water set by the WHO .

Detection of Biothiols

The complex formed by the compound and mercury (II) ions was used for the determination of cysteine (Cys) in aqueous solution . The thiol-containing amino acid preferentially coordinates the mercury ions of the complex, causing dissociation of the blue-coloured complex and the liberation of the pink-coloured dye . This makes it a useful tool for the screening of purified biothiols, such as cysetine, homocysteine, and glutathione in biology research and pharmaceutical/food industries .

Anti-microbial Activity

The compound exhibited anti-Staphylococcus aureus and anti-biofilm properties against penicillin, ampicillin, and methicillin-resistant strains of S. aureus . It induces overexpression of proteases in S. aureus causing lysis of its biofilms and killing the bacteria .

Pesticidal Agents

Some compounds derived from benzothiazole have shown favorable insecticidal potentials, particularly towards oriental armyworm and diamondback moth . Although the specific compound is not directly referenced, it’s possible that it may have similar properties due to its structural similarity.

Mechanism of Action

While the specific mechanism of action for “N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)furan-2-carboxamide” is not explicitly mentioned in the search results, benzothiazoles in general have been reported to exhibit a wide range of biological activities, such as anti-inflammatory, antitumor, antiviral, anticonvulsant antimycobacterial, antimicrobial, antidiabetic, and antioxidant .

Future Directions

The future directions in the field of benzothiazoles involve the development of synthetic processes and the design of bioactive molecules . Researchers are working on the design and structure–activity relationship of bioactive molecules .

properties

IUPAC Name

N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c1-3-17-13-10(19-2)6-4-8-12(13)21-15(17)16-14(18)11-7-5-9-20-11/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVKCOEIXIUQWNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=CO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)furan-2-carboxamide

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